molecular formula C14H8BrNO B1278981 3-Bromo-4'-cyanobenzophenone CAS No. 243137-97-5

3-Bromo-4'-cyanobenzophenone

Cat. No.: B1278981
CAS No.: 243137-97-5
M. Wt: 286.12 g/mol
InChI Key: OWRWIODKQYJOJI-UHFFFAOYSA-N
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Description

Overview of Substituted Benzophenones as Key Intermediates and Functional Molecules

Substituted benzophenones are a class of aromatic ketones that feature a benzophenone (B1666685) core with various functional groups attached to their phenyl rings. This structural motif serves as a versatile scaffold in organic synthesis, allowing for the construction of more complex molecules. The reactivity of the carbonyl group, coupled with the electronic and steric influences of the substituents, makes these compounds valuable starting materials and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with unique photophysical properties. medicaljournals.se Their applications range from being photoinitiators in polymerization processes to serving as key building blocks for biologically active compounds. acs.org

The ability to introduce a wide range of functional groups onto the benzophenone framework allows chemists to fine-tune the molecule's properties for specific applications. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, influencing its reactivity and spectroscopic characteristics. acs.org This adaptability has made substituted benzophenones a focal point of research in synthetic and medicinal chemistry. asianpubs.org

Significance of Halogenated and Nitrile-Containing Aromatic Ketones in Chemical Research

The presence of halogen atoms and nitrile groups on aromatic ketones imparts unique reactivity and functionality to these molecules. Halogenated aromatic ketones, particularly those containing bromine, are highly valued in organic synthesis due to the bromine atom's ability to participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. The bromine atom can also be a site for nucleophilic substitution, further expanding the synthetic utility of these compounds.

Nitrile-containing aromatic ketones are significant for several reasons. The nitrile group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the carbonyl group. nih.gov It can be readily converted into other functional groups, such as amines and carboxylic acids, providing a gateway to a diverse range of chemical entities. Furthermore, the nitrile group itself can participate in various chemical transformations and is a key functional group in many marketed pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles. nih.govnih.gov The linear geometry of the nitrile group also allows for specific interactions within biological targets. nih.gov

Scope and Research Trajectories for 3-Bromo-4'-cyanobenzophenone

This compound, with its distinct combination of a bromine atom and a nitrile group on separate phenyl rings of a benzophenone core, stands as a compound of significant interest for future research. Its molecular structure offers multiple avenues for chemical modification. The bromine atom at the 3-position provides a handle for introducing new substituents through cross-coupling reactions, while the cyano group at the 4'-position can be transformed into other functionalities or utilized for its electronic properties.

Current and future research on this compound is likely to focus on several key areas:

Synthesis of Novel Heterocyclic Compounds: The dual reactivity of the bromo and cyano groups makes it an ideal precursor for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.

Development of Bioactive Molecules: Given the established biological activities of benzophenone derivatives, research is ongoing to explore the potential of this compound and its derivatives as anticancer and antimicrobial agents.

Materials Science Applications: The unique electronic and photophysical properties imparted by the bromo and cyano substituents make this compound a candidate for the development of new materials, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Photochemistry: The benzophenone core is known for its photochemical reactivity. medicaljournals.se Investigating the photophysical properties and photochemical reactions of this compound could lead to new applications in photochemistry and photobiology.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in various research fields. A summary of its key identifiers and physical characteristics is provided in the table below.

PropertyValue
CAS Number 180063-54-3
Molecular Formula C₁₄H₈BrNO
Molecular Weight 286.12 g/mol chemicalbook.combldpharm.com
IUPAC Name (3-bromophenyl)(4-cyanophenyl)methanone
SMILES Code O=C(C1=CC=C(C#N)C=C1)C2=CC=CC(Br)=C2 bldpharm.com

Synthesis of this compound

A common and versatile method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. chemistrysteps.comresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.com

One reported synthetic route involves the reaction of 3-bromobenzoyl chloride with 4-cyanobenzene in the presence of a Lewis acid catalyst. The 3-bromobenzoyl chloride acts as the acylating agent, and the 4-cyanobenzene serves as the aromatic substrate. The Lewis acid activates the acyl chloride, facilitating the electrophilic attack on the electron-rich aromatic ring of 4-cyanobenzene.

Another approach involves the conversion of 4-[(3-bromophenyl)carbonyl]benzaldehyde to this compound using hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) in formic acid. chemicalbook.com

Research Applications of this compound

The unique structural features of this compound make it a valuable tool in various areas of scientific research.

Intermediate in Organic Synthesis

As a bifunctional molecule, this compound serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of the bromine atom allows for the introduction of diverse substituents through well-established cross-coupling methodologies. The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds.

Medicinal Chemistry Research

Benzophenone derivatives have shown promise in medicinal chemistry, and this compound is being investigated for its potential therapeutic properties. Research has explored its use as a scaffold for the development of novel anticancer and anti-inflammatory agents. The specific substitution pattern of this compound can influence its interaction with biological targets.

Materials Science

The photophysical properties of benzophenones make them interesting candidates for applications in materials science. nih.gov The introduction of bromo and cyano groups in this compound can modulate its absorption and emission characteristics. This opens up possibilities for its use in the development of photoactive materials, polymers, and dyes. For example, benzophenone derivatives are used in the design of materials for organic light-emitting diodes (OLEDs). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRWIODKQYJOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440858
Record name 3-BROMO-4'-CYANOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243137-97-5
Record name 3-BROMO-4'-CYANOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Connectivity

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the precise determination of the molecular structure of 3-Bromo-4'-cyanobenzophenone in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, the connectivity of atoms and the subtle electronic effects of the bromo and cyano substituents can be elucidated.

Multi-Nuclear NMR Techniques (¹H, ¹³C, etc.) for Elucidating Substituent Effects

The ¹H and ¹³C NMR spectra of this compound provide foundational information regarding the number and electronic environment of the protons and carbons, respectively. The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals due to the protons on the two phenyl rings. cymitquimica.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl group, the bromine atom, and the cyano group.

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are spread over a wider range, from approximately 110 to 197 ppm. medicaljournals.se The carbonyl carbon is typically observed at the downfield end of the spectrum (around 190-200 ppm). medicaljournals.se The presence of the bromine atom can have a 'heavy atom effect', which may cause the ipso-carbon (the carbon directly attached to the bromine) to appear at a higher field (more shielded) than what would be predicted based on electronegativity alone. semanticscholar.org The cyano group's carbon atom typically appears in the 115-125 ppm region. medicaljournals.se The precise chemical shifts of the aromatic carbons provide insight into the electronic distribution across the molecule, revealing the influence of the substituents on the electron density of the phenyl rings. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)7.0 - 8.0Complex multiplet patterns are expected due to spin-spin coupling. cymitquimica.com
¹³C (C=O)190 - 200Typically the most downfield signal. medicaljournals.se
¹³C (Aromatic)110 - 160Signals are influenced by the bromo and cyano substituents. medicaljournals.se
¹³C (C≡N)115 - 125Characteristic chemical shift for a nitrile carbon. medicaljournals.se

Note: The data in this table is based on general chemical shift ranges for similar functional groups and not on direct experimental data for this compound.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Structural Assignments and Conformational Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and to understand the spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the same spin system. This would be crucial for tracing the connectivity of the protons on each of the aromatic rings. acs.orgsmolecule.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is instrumental in assigning the carbon signals based on their attached protons. acs.orgsmolecule.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons attached to the bromo and cyano groups, by observing their correlations with nearby protons. acs.orgsmolecule.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can help in determining the preferred conformation of the molecule, specifically the dihedral angle between the two phenyl rings. acs.org

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, leading to a definitive structural elucidation of this compound. oregonstate.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Symmetries

Analysis of Carbonyl Stretching Frequencies and Conjugation Effects

The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For benzophenone (B1666685) and its derivatives, this band typically appears in the region of 1650–1700 cm⁻¹. spectrabase.com The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The presence of the electron-withdrawing bromo and cyano groups is expected to influence the C=O bond strength and, consequently, its stretching frequency. Conjugation of the carbonyl group with the aromatic rings lowers the stretching frequency compared to a non-conjugated ketone. spectrabase.com

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1650 - 1700Strong
Nitrile (C≡N)Stretching2220 - 2240Medium to Weak
C-BrStretching500 - 600Medium to Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aromatic C=CStretching1450 - 1600Medium to Weak

Note: The data in this table is based on characteristic frequency ranges for the indicated functional groups and not on direct experimental data for this compound.

Modes Associated with Bromo and Cyano Groups

The presence of the bromo and cyano functional groups gives rise to characteristic vibrational modes. The stretching vibration of the cyano group (C≡N) is expected to appear as a sharp band of medium to weak intensity in the region of 2220–2240 cm⁻¹. spectrabase.com The carbon-bromine (C-Br) stretching vibration is typically observed in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. nih.gov The symmetric stretching of the aromatic rings and the C-Br bond are expected to give rise to distinct Raman signals. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, providing insights into its molecular symmetry. rsc.org

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties and Excited States

Electronic spectroscopy, including UV-Vis absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy, provides valuable information about the electronic transitions and excited state properties of this compound. These properties are of significant interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Benzophenone and its derivatives are known to absorb UV light, leading to electronic transitions from the ground state to excited singlet states. acs.org The absorption spectrum of this compound is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system and a weaker n→π* transition associated with the carbonyl group. thermofisher.com The position and intensity of these absorption bands are influenced by the bromo and cyano substituents, which can modulate the energy levels of the molecular orbitals. mdpi.com

Upon excitation, the molecule can relax to the ground state through radiative (fluorescence, phosphorescence) or non-radiative pathways. Benzophenones are known for their efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). nih.gov This property makes them interesting candidates for applications such as photosensitizers and as building blocks for thermally activated delayed fluorescence (TADF) materials. nih.gov The study of the emission spectrum (fluorescence and phosphorescence) can provide information about the energies of the S₁ and T₁ states, which is crucial for understanding the photophysical behavior of the molecule. beilstein-journals.orgapolloscientific.co.uk

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. youtube.comslideshare.net The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The resulting spectrum provides information about the chromophores present in the molecule. tanta.edu.eg

The primary chromophores in this compound are the benzoyl and cyanophenyl groups, which contain π-electrons and non-bonding (n) electrons. The expected electronic transitions include π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transitions, arising from the conjugated aromatic systems, are typically of high intensity. uomustansiriyah.edu.iq The n → π* transition, associated with the carbonyl group's non-bonding electrons, is generally weaker. uomustansiriyah.edu.iq

The solvent environment can influence the position and intensity of these absorption bands. science.gov Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to stabilization or destabilization of the ground and excited states.

A hypothetical UV-Visible absorption spectrum for this compound in a common solvent like ethanol (B145695) might exhibit the following characteristics:

Transition Type Expected λmax (nm) Molar Absorptivity (ε) Associated Chromophore
π → π~250-280HighBenzoyl and cyanophenyl rings
n → π~320-350LowCarbonyl group

This table is illustrative and actual values would need to be determined experimentally.

Analysis of the UV-Visible spectrum allows for the identification of the key chromophoric groups and provides a basis for understanding the electronic structure of the molecule. tanta.edu.eguu.nl

Fluorescence and Phosphorescence Studies for Excited State Relaxation Pathways

Following the absorption of light, the excited molecule can relax back to the ground state through various pathways, including fluorescence and phosphorescence. mdpi.com These emission processes provide information about the excited state dynamics.

Fluorescence is the emission of light from the relaxation of an electron from a singlet excited state (S1) to the ground state (S0). libretexts.org It is a relatively fast process. mdpi.com

Phosphorescence involves emission from a triplet excited state (T1) to the ground state (S0). libretexts.org This transition is "spin-forbidden," resulting in a much longer lifetime for the excited state compared to fluorescence. libretexts.org

The presence of a heavy atom like bromine in this compound can enhance the rate of intersystem crossing (ISC) from the singlet to the triplet state. This phenomenon, known as the "heavy-atom effect," can lead to increased phosphorescence and decreased fluorescence.

Luminescence studies, often conducted at low temperatures to minimize non-radiative decay, can reveal the energies of the singlet and triplet excited states. Quenching experiments, where other molecules deactivate the excited states, can also provide insights into the relaxation pathways. libretexts.org For instance, paramagnetic species like molecular oxygen are known to quench triplet states. libretexts.org

Mass Spectrometry for Fragmentography and Isotopic Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. uni-saarland.delibretexts.org In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed. uni-saarland.de

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. miamioh.edu Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 51:49). This results in two molecular ion peaks, [M]+ and [M+2]+, of almost equal intensity, which is a clear indicator of the presence of one bromine atom in the molecule. miamioh.edu

The fragmentation of this compound under EI conditions would likely proceed through the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways include:

Loss of the bromine atom.

Cleavage of the benzoyl or cyanophenyl groups.

Loss of carbon monoxide (CO) from the carbonyl group.

A table of expected major fragments is provided below:

m/z Value Possible Fragment Ion Notes
301/303[C14H8BrNO]+Molecular ion peaks (M+, M+2)
222[C14H8NO]+Loss of Br
183/185[C7H4BrO]+Bromobenzoyl cation
127[C8H4N]+Cyanophenyl cation
102[C7H4N]+Loss of CN from cyanophenyl group

This table presents plausible fragments; their relative abundances would depend on the specific mass spectrometry conditions.

Analysis of the fragmentation pattern allows for the confirmation of the connectivity of the different functional groups within the molecule. researchgate.net

Theoretical and Computational Chemistry Investigations of 3 Bromo 4 Cyanobenzophenone

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are crucial for predicting a molecule's behavior in chemical reactions.

For 3-Bromo-4'-cyanobenzophenone, a detailed FMO analysis would involve calculating the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap. This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap typically suggests higher reactivity.

The analysis would also map the electron density distribution of the HOMO and LUMO across the molecule. The HOMO is expected to be localized on the more electron-rich portions of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient areas, highlighting the probable sites for nucleophilic attack. In this compound, the electron-withdrawing nature of the cyano group and the bromine atom, combined with the carbonyl group, would create a distinct electronic profile. Predicting the precise regioselectivity of its reactions would depend on the specific locations of the largest lobes of the HOMO and LUMO.

A hypothetical data table for this section would have included:

Parameter Calculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available

Solvation Models and Their Influence on Electronic Properties and Reactivity in Solution-Phase Chemistry

The behavior of a molecule can change significantly when it is in a solution compared to the gas phase. Solvation models in computational chemistry are used to simulate the effects of a solvent on a solute's properties. These models, such as the Polarizable Continuum Model (PCM), account for the interactions between the solute and solvent molecules.

For a polar molecule like this compound, the choice of solvent would be expected to influence its electronic properties, including its dipole moment and the HOMO-LUMO energy gap. Solvents with different polarities could stabilize the ground and excited states of the molecule to varying degrees, leading to shifts in its absorption spectra (solvatochromism).

A computational study would typically calculate these properties in a vacuum and then in a series of solvents with varying dielectric constants. This would provide insight into how the solvent environment modulates the molecule's reactivity in solution-phase chemistry. For instance, a polar solvent might selectively stabilize a charged intermediate, thereby favoring a specific reaction pathway.

A representative data table for this analysis would have looked like this:

Solvent Dielectric Constant (ε) Calculated HOMO-LUMO Gap (eV) Calculated Dipole Moment (Debye)
Gas Phase1Data not availableData not available
Toluene2.38Data not availableData not available
Acetone20.7Data not availableData not available
Water78.5Data not availableData not available

Without peer-reviewed computational data specifically for this compound, any values or detailed discussions for these sections would be hypothetical. Further experimental and computational research is required to provide a scientifically rigorous and accurate account of this compound's theoretical profile.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 4 Cyanobenzophenone

Reactivity of the Aromatic Bromine Substituent

The carbon-bromine bond on one of the phenyl rings is a key site for synthetic modification, primarily through cross-coupling reactions, while being generally unreactive toward classical nucleophilic aromatic substitution under standard conditions.

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This pathway is distinct from electrophilic aromatic substitution, as it involves a nucleophilic attack on an electron-poor aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org

For an S_NAr reaction to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups stabilize the anionic Meisenheimer complex through resonance. pressbooks.pub

In the case of 3-Bromo-4'-cyanobenzophenone, the bromine atom is located at the meta position relative to the deactivating benzoyl group on the same ring. There are no ortho or para electron-withdrawing groups on that specific ring to sufficiently stabilize the carbanionic intermediate required for the S_NAr mechanism. pressbooks.pub While the cyano group on the second phenyl ring is strongly electron-withdrawing, its influence on the bromine-bearing carbon is attenuated. Consequently, the bromine atom in this compound is not readily displaced by nucleophiles under standard S_NAr conditions. govtpgcdatia.ac.in Reactions would require harsh conditions, such as high temperature or pressure, which are generally unfavorable. pressbooks.pubgovtpgcdatia.ac.in

The most significant reactivity of the aromatic bromine substituent lies in its role as an aryl halide precursor for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. nih.govthermofisher.com The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are prominent examples. thermofisher.comorganic-chemistry.org

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. thermofisher.com This method is widely used for synthesizing biaryls and is tolerant of a wide range of functional groups. thermofisher.comarkat-usa.org Aryl bromides such as 4-bromobenzonitrile (B114466) and 4-bromoacetophenone, which are structurally similar to this compound, readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids to yield the corresponding cross-coupled products in good to excellent yields. arkat-usa.orgresearchgate.net This indicates that this compound is an excellent substrate for forming new C-C bonds at the bromine position.

Buchwald-Hartwig Amination (C-N Bond Formation): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of aryl amines. organic-chemistry.orgnih.gov This reaction has become a vital method in medicinal chemistry and materials science. researchgate.net The reaction is effective for a broad range of aryl bromides and both primary and secondary amines. organic-chemistry.org Studies on 4-bromobenzophenone (B181533) and other challenging substrates like 4-bromoacetophenone show successful C-N bond formation under various palladium-ligand systems. rsc.orgsemanticscholar.org This demonstrates the feasibility of using this compound to introduce amine functionalities.

The table below summarizes typical conditions for cross-coupling reactions involving similar aryl bromide substrates.

Reaction Type Coupling Partner Catalyst System (Example) Base Solvent Bond Formed Ref.
Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂ / LigandK₂CO₃, KOHToluene, WaterC-C researchgate.netresearchgate.net
Buchwald-HartwigAromatic/Aliphatic AminePd₂(dba)₃ / XPhosNaOtBuTolueneC-N nih.govrsc.org
Heck CouplingStyrene, AcrylatesPd(OAc)₂Et₃N, NaOHDMF, WaterC-C (alkenyl) arkat-usa.org

Reactivity of the Aryl Nitrile (Cyano) Substituent

The cyano (nitrile) group is a versatile functional group that can be transformed into amines, aldehydes, carboxylic acids, or amides through reduction or hydrolysis.

The reduction of the nitrile group offers pathways to primary amines or aldehydes, depending on the reagent and conditions used.

Reduction to Primary Amines: Nitriles can be fully reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. libretexts.org Catalytic hydrogenation is another common method. A significant challenge in multifunctional molecules like this compound is achieving selectivity. Strong hydrides like LiAlH₄ would also reduce the ketone carbonyl group.

However, modern catalytic systems have been developed to address this. For instance, a ruthenium-based catalyst in conjunction with sodium borohydride (B1222165) (NaBH₄) can selectively reduce nitriles to primary amines even in the presence of sensitive functional groups like aryl bromides and nitro groups. google.com This high selectivity is attributed to the specific binding and activation of the nitrile group by the ruthenium center, leaving other functionalities intact. google.com This makes it possible to convert the cyano group of this compound into an aminomethyl group while preserving the bromo and ketone moieties for subsequent reactions. google.com

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde can be accomplished using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. The reaction stops at the imine stage after a single hydride addition. libretexts.org Subsequent acidic workup hydrolyzes the intermediate imine to yield the corresponding aldehyde. libretexts.org This allows for the conversion of the cyano group into a formyl group.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. libretexts.org The reaction proceeds through a carboxamide (amide) intermediate, which is formed by the hydration of the nitrile. libretexts.org By carefully controlling the reaction conditions, such as using milder bases or shorter reaction times, it is often possible to stop the reaction at the amide stage. oatext.com

For example, the use of sodium hydroxide (B78521) (NaOH) in a suitable solvent can effectively hydrate (B1144303) a variety of nitriles to their corresponding amides in good yield. oatext.com This transformation converts the cyano group of this compound into a carboxamide group, providing another avenue for derivatization. Further heating under more vigorous acidic or basic conditions would complete the hydrolysis to the corresponding carboxylic acid.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in benzophenone (B1666685) derivatives exhibits characteristic reactivity, although it is modulated by steric and electronic factors. Generally, the carbonyl group in benzophenone is less reactive towards nucleophilic addition than in aliphatic ketones or aldehydes. stackexchange.comvedantu.com This reduced reactivity is due to two main factors:

Steric Hindrance: The two bulky phenyl rings impede the approach of nucleophiles to the carbonyl carbon. vedantu.com

Resonance Stabilization: The carbonyl group is in conjugation with both aromatic rings. This delocalizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity and making it less susceptible to nucleophilic attack. stackexchange.com

In this compound, the electronic nature of the substituents plays a significant role. The bromine atom at the 3-position exerts a weak electron-withdrawing inductive effect. More importantly, the powerful electron-withdrawing cyano group at the 4'-position significantly increases the electrophilicity of the carbonyl carbon. This effect makes the ketone in this compound more reactive towards nucleophiles than unsubstituted benzophenone.

Despite this activation, the ketone still requires strong nucleophiles for reaction. doubtnut.com Typical reactions include:

Reduction: The ketone can be reduced to a secondary alcohol, (3-bromophenyl)(4'-cyanophenyl)methanol, using hydride reagents like sodium borohydride (NaBH₄).

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

These reactions at the ketone must be considered in any synthetic plan, as they can compete with transformations at the other two functional sites, requiring careful selection of reagents and protective group strategies to achieve the desired outcome.

Photochemical Behavior and Excited State Dynamics

Benzophenones are a cornerstone of organic photochemistry, renowned for their ability to absorb UV light and populate a long-lived, reactive triplet excited state. This behavior is central to their use as photosensitizers and in photo-initiated reactions. The substituents on this compound modulate these fundamental properties.

Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy bromine atom, which enhances spin-orbit coupling, it is expected to undergo highly efficient intersystem crossing (ISC) to populate the first triplet state (T₁). This triplet state is a key reactive intermediate.

The lifetime and reactivity of the triplet state in substituted benzophenones are highly dependent on the electronic nature of the substituents. researchgate.net Studies on various 4,4'-disubstituted benzophenones have shown that triplet lifetimes can vary by over nine orders of magnitude in crystalline form, from picoseconds to milliseconds. researchgate.net This variation is often due to self-quenching, where an excited triplet molecule interacts with a ground-state molecule. One such mechanism is reductive charge transfer, where electron-rich benzophenones are deactivated most efficiently. researchgate.net

The triplet state can also serve as a precursor to biradical intermediates. A classic example in ketone photochemistry is the Norrish Type II reaction, which proceeds via a 1,4-biradical formed through intramolecular hydrogen abstraction. escholarship.org In intermolecular reactions, the benzophenone triplet can abstract an atom (like hydrogen) from a donor molecule to form a pair of radicals. For instance, the photocycloaddition of thiomaleimides proceeds through the formation of a triplet 1,4-diradical intermediate following intersystem crossing. nih.gov The stability and subsequent reaction pathways of these biradical intermediates are influenced by steric factors and the lifetime of the biradical itself. escholarship.org

Table 1: Triplet Lifetimes of Selected Substituted Benzophenones in Solution and Nanocrystalline Suspensions This table illustrates the significant impact of aromatic substituents on the excited state dynamics of benzophenone derivatives. Data sourced from studies on 4,4'-disubstituted compounds provides a framework for understanding the potential behavior of this compound.

Compound Substituents Triplet Lifetime in Solution (µs) Triplet Lifetime in Nanocrystals
Benzophenone None 1-1000 >1 ms
4,4'-Diaminobenzophenone 2x -NH₂ (Strongly Donating) ~1-1000 ~62 ps
4,4'-Dimethoxybenzophenone 2x -OCH₃ (Donating) ~1-1000 ~4.7 ns
4,4'-Dicarboxybenzophenone 2x -COOH (Withdrawing) ~1-1000 ~1 ms

Source: Adapted from ResearchGate. researchgate.net

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom abstraction (HAT). acs.org This process involves the concerted movement of a proton and an electron from a hydrogen donor to the excited ketone. acs.org The reaction is fundamental in many redox and catalytic processes. mdpi.com

The efficiency of HAT is largely determined by the electronic configuration of the lowest triplet state. For benzophenones, a lowest triplet state with significant n,π* character (where an electron is promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) is highly reactive in HAT. Conversely, a π,π* lowest triplet state is typically much less reactive. The presence of electron-withdrawing groups, like the cyano group in this compound, can lower the energy of the π,π* state, potentially reducing HAT reactivity compared to unsubstituted benzophenone.

In a typical HAT mechanism, the triplet ketone abstracts a hydrogen atom from a suitable donor, such as an alcohol or an alkane, to produce a benzhydrol ketyl radical and a substrate-derived radical. acs.orgoup.com The feasibility of this process depends on the bond dissociation energy (BDE) of the C-H bond being broken. acs.org

Table 2: Representative Bond Dissociation Energies (BDEs) of C-H Bonds This table highlights the relative ease of hydrogen abstraction from different types of organic molecules, a key factor in the HAT reactions of excited ketones.

Compound C-H Bond BDE (kcal/mol)
Toluene PhCH₂–H 88
Cyclohexane c-C₆H₁₁–H 99.5
2-Propanol (CH₃)₂C(OH)–H 94
Tetrahydrofuran C₄H₇O–H (alpha to ether) 92

Source: Adapted from Chemical Reviews. acs.org

In addition to HAT, the excited triplet state of benzophenone can engage in photo-induced electron transfer (PET). Depending on the reaction partner, the excited ketone can act as either an electron acceptor or an electron donor. Given the presence of the strongly electron-withdrawing cyano group and the moderately withdrawing bromo group, this compound is expected to be a potent electron acceptor.

In a reductive quenching process, the excited ketone accepts an electron from a donor molecule. This mechanism is responsible for the efficient self-quenching observed in benzophenones with electron-donating substituents, where one ground-state molecule acts as the electron donor to an excited-state molecule. researchgate.net Analysis of quenching rates for various substituted benzophenones revealed a strong correlation with Hammett σ+ values, indicating that charge transfer plays a dominant role. researchgate.net Photocatalysts can activate organic substrates through either electron transfer or energy transfer. acs.org The electron-deficient nature of this compound makes it a candidate for initiating reactions through an oxidative quenching cycle, where it is first reduced by a substrate.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of the ketone group in this compound is electrophilic due to the polarization of the C=O bond. This makes it a target for attack by a wide range of nucleophiles. This reaction, known as 1,2-nucleophilic addition, is a fundamental process in carbonyl chemistry. chemie-brunschwig.ch

A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl carbon. chemie-brunschwig.ch This reaction with a ketone results in the formation of a tertiary alcohol upon acidic workup. chemie-brunschwig.ch Similarly, organolithium reagents add readily to ketones. The electron-withdrawing nature of the bromo and cyano substituents on the phenyl rings increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzophenone.

Table 3: Examples of Nucleophilic Addition to a Ketone Carbonyl This table provides examples of common nucleophiles that react with the electrophilic carbonyl carbon of ketones like this compound.

Nucleophile Reagent Example Intermediate Final Product (after workup)
Organometallic Phenylmagnesium Bromide (PhMgBr) Magnesium Alkoxide Triphenylmethanol
Hydride Ion Sodium Borohydride (NaBH₄) Alkoxide Diphenylmethanol
Cyanide Ion Hydrogen Cyanide (HCN) Cyanohydrin Alkoxide Cyanohydrin
Acetylide Ion Sodium Acetylide (HC≡CNa) Alkoxide Propargyl Alcohol Derivative

Alpha-Carbon Reactivity (Enolization and Functionalization)

Reactivity at the alpha-carbon (the carbon atom adjacent to a carbonyl group) is a hallmark of many aldehydes and ketones. This reactivity stems from the ability to form enol or enolate intermediates, which are nucleophilic at the alpha-carbon. msu.edulibretexts.org

It is crucial to note that this compound, like unsubstituted benzophenone, has no alpha-hydrogens on the carbons directly attached to the carbonyl group. Both are sp²-hybridized carbons of the phenyl rings. Therefore, it cannot form an enol or enolate at this position and does not undergo typical alpha-substitution reactions like alpha-halogenation or the aldol (B89426) reaction.

However, to understand the chemistry of related aryl ketones that do possess this functionality (e.g., substituted acetophenones), it is instructive to consider these reactions. The formation of an enolate is achieved by deprotonating the alpha-carbon with a base. masterorganicchemistry.com The resulting enolate anion is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com

A key functionalization reaction is alpha-halogenation. In the presence of an acid catalyst and a halogen such as Br₂, a ketone with an alpha-hydrogen will form an enol, which then acts as a nucleophile to attack the bromine. masterorganicchemistry.com Under basic conditions, the formation of an enolate leads to halogenation. The inductive electron-withdrawing effect of the newly added halogen increases the acidity of any remaining alpha-hydrogens, promoting further enolate formation and often leading to polyhalogenation. libretexts.org

Synergistic and Antagonistic Effects of Bromo and Cyano Substituents on Molecular Reactivity

The chemical behavior of this compound is a direct result of the combined electronic influence of its substituents. The bromo group at the 3-position is electron-withdrawing via induction but can be a weak π-donor via resonance. The cyano group at the 4'-position is strongly electron-withdrawing through both inductive and resonance effects.

Synergistic Effects:

Electrophilicity of Carbonyl Carbon: Both substituents act to withdraw electron density from the aromatic system and, by extension, from the carbonyl group. This synergistically increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles (as discussed in 5.3.2) compared to unsubstituted benzophenone.

Electrophilic Aromatic Substitution: Both groups are deactivating and direct incoming electrophiles differently (bromo is ortho, para directing; cyano is meta directing), which would complicate further substitution on the rings.

Antagonistic and Modulating Effects:

Excited State Properties: The substituents have a profound effect on the molecule's photochemistry. The strongly electron-withdrawing cyano group significantly lowers the energy of the π,π* excited state. This competes with the n,π* state, which is less affected by substituents. The ultimate character of the lowest triplet state (T₁) will be a balance of these influences and solvent polarity. A lower-lying π,π* state would likely decrease the efficiency of hydrogen atom abstraction (antagonistic to the inherent reactivity of the benzophenone core) but may enhance photo-induced electron transfer.

Redox Potential: The strong electron-withdrawing nature of the cyano group makes the molecule a better electron acceptor. This would increase the rate of reductive quenching in PET processes. researchgate.net

Intersystem Crossing: The presence of the "heavy" bromine atom is known to significantly increase the rate of intersystem crossing from the singlet to the triplet manifold. This effect would increase the quantum yield of triplet formation, making photochemical reactions that originate from the triplet state more efficient.

These combined effects create a molecule with a unique reactivity profile, distinct from either singly substituted or unsubstituted benzophenone. Its enhanced electrophilicity, modified photochemical properties, and high potential for triplet state formation make it a specialized building block in organic synthesis and materials science.

Electronic Effects on Aromatic Ring Activation/Deactivation

The reactivity of the two aromatic rings in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic properties of the attached substituents. Substituents can either donate electron density to the ring, making it more nucleophilic and thus "activating" it towards electrophiles, or withdraw electron density, rendering it less nucleophilic and "deactivating" it. masterorganicchemistry.comtotal-synthesis.com

In this compound, both aromatic rings are deactivated due to the presence of electron-withdrawing groups (EWGs). wikipedia.org

The Benzoyl Moiety: The ketone carbonyl group (C=O) is a potent deactivating group. It withdraws electron density from the aromatic rings to which it is attached through both the inductive effect (-I) and the resonance effect (-M). libretexts.org This withdrawal significantly reduces the nucleophilicity of both phenyl rings, making them less reactive than benzene (B151609) towards electrophilic attack. libretexts.org

Ring A (3-Bromo-substituted): This ring contains a bromine atom at the meta-position relative to the carbonyl bridge.

Bromine (Br): Halogens are a unique class of substituents. They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M). libretexts.orglibretexts.org Therefore, the bromine atom further deactivates this ring.

Ring B (4'-Cyano-substituted): This ring features a cyano group at the para-position relative to the carbonyl bridge.

Cyano Group (CN): The cyano (or nitrile) group is a powerful deactivating group, withdrawing electron density strongly through both inductive and resonance mechanisms (-I and -M). libretexts.org

Comparative Reactivity: Both rings are significantly deactivated. However, the cumulative deactivation on Ring B is more pronounced than on Ring A. The cyano group is a stronger deactivating group than bromine. Furthermore, both the carbonyl and the cyano group withdraw electrons from Ring B. Consequently, Ring A, while deactivated, remains the more reactive of the two rings for electrophilic substitution reactions.

Interactive Data Table: Electronic Effects of Substituents in this compound

SubstituentRing PositionInductive Effect (-I)Resonance Effect (±M)Overall Effect on Ring
Carbonyl (C=O) BridgeStrongly WithdrawingStrongly Withdrawing (-M)Strong Deactivation
Bromine (Br) Ring A (meta)Strongly WithdrawingWeakly Donating (+M)Deactivation
Cyano (CN) Ring B (para)Strongly WithdrawingStrongly Withdrawing (-M)Strong Deactivation

Regioselectivity and Stereoselectivity Control in Organic Reactions

Regioselectivity, the preference for a reaction to occur at a specific position, and stereoselectivity, the preference for the formation of a particular stereoisomer, are critical aspects of the reactivity of this compound. numberanalytics.commasterorganicchemistry.com

Regioselectivity

The distinct electronic nature of the functional groups and their positions on the aromatic rings provide strong regiochemical control in different reaction types.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is electrophilic and is a primary site for nucleophilic attack. cymitquimica.com Reactions with nucleophiles like Grignard reagents or organolithium compounds would occur at the carbonyl carbon.

Reactions involving the Cyano Group: The cyano group offers a site for specific transformations. A notable reaction is the [3+2] cycloaddition with azides to form tetrazole rings. researchgate.net This reaction is a common method for synthesizing 5-substituted 1H-tetrazoles from organic nitriles. researchgate.netrsc.org For instance, reacting this compound with sodium azide (B81097) under appropriate conditions would selectively convert the cyano group into a tetrazole moiety, yielding (3-bromophenyl)(4'-(1H-tetrazol-5-yl)phenyl)methanone.

Interactive Data Table: Regioselectivity in Reactions of this compound

Reaction TypeReagent TypeMost Probable Reaction SiteExpected Product Type
Electrophilic Substitution Electrophiles (e.g., Br₂, HNO₃)C4 or C6 of the bromo-substituted ringDi-substituted benzophenone derivative
Nucleophilic Addition Nucleophiles (e.g., RMgX, NaBH₄)Carbonyl CarbonTertiary or secondary alcohol derivative
Cycloaddition Azides (e.g., NaN₃)Cyano GroupTetrazole derivative
Nucleophilic Aromatic Substitution Strong NucleophilesC3 (Bromo-substituted carbon)Substituted benzophenone (Br replaced)

Stereoselectivity

The concept of stereoselectivity becomes relevant when a reaction creates a new stereocenter. saskoer.ca The starting molecule, this compound, is achiral and does not have any stereocenters.

A key reaction where stereoselectivity is important is the reduction of the prochiral ketone group to a secondary alcohol. This reduction creates a new chiral center at the carbon bearing the hydroxyl group.

Reduction of the Carbonyl Group: Using a non-chiral reducing agent like sodium borohydride (NaBH₄) will result in a racemic mixture of the two possible enantiomers of (3-bromophenyl)(4'-cyanophenyl)methanol. However, if a stereoselective reducing agent is employed (e.g., a chiral borane (B79455) reagent or catalytic asymmetric hydrogenation), it is possible to achieve the preferential formation of one enantiomer over the other (enantioselectivity). The specific stereoisomer that is favored depends entirely on the stereochemistry of the reagent or catalyst used in the reaction.

Advanced Applications in Materials Science and Photochemistry

Photoinitiator Research and Development

3-Bromo-4'-cyanobenzophenone belongs to the benzophenone (B1666685) family of compounds, which are extensively utilized as photoinitiators for initiating free-radical polymerizations upon exposure to ultraviolet (UV) light. nih.govchemrxiv.orgchemrxiv.org These photoinitiators are integral to various industrial processes, including the UV curing of coatings, inks, and adhesives, as well as in advanced applications like 3D printing and microfabrication. researchgate.netresearchgate.net The specific placement of a bromine atom and a cyano group on the benzophenone framework modifies its photochemical behavior, influencing its efficacy as a photoinitiator. researchgate.net

Mechanisms of Free Radical Photopolymerization Initiated by Substituted Benzophenones

Substituted benzophenones, such as this compound, predominantly initiate free radical photopolymerization via a Type II mechanism, which relies on hydrogen abstraction. dergipark.org.trrsc.org The process begins when the benzophenone molecule absorbs UV radiation, promoting it from its ground state to an excited singlet state. This is followed by a rapid and efficient intersystem crossing to a more stable triplet excited state. dergipark.org.tr

This triplet-state benzophenone acts as a diradical and abstracts a hydrogen atom from a hydrogen donor, which is typically a co-initiator like a tertiary amine. dergipark.org.trrsc.org This reaction produces a ketyl radical from the benzophenone and a new, highly reactive radical from the co-initiator. It is this co-initiator radical that proceeds to initiate the polymerization of monomers, such as acrylates and methacrylates, triggering a chain reaction that results in the rapid formation of a crosslinked polymer network. chemrxiv.orgdergipark.org.tr The ketyl radical itself is generally too stable and sterically hindered to initiate polymerization and may even participate in termination steps. dergipark.org.tr

Design Principles for High-Efficiency Photoinitiator Systems

The development of high-efficiency photoinitiator systems is a key area of research, focusing on the molecular engineering of benzophenone derivatives to optimize their photochemical properties. mdpi.commdpi.com A primary design principle involves enhancing the quantum yield of radical formation. This can be achieved by modifying the benzophenone structure with substituents that influence its electronic and photophysical behavior. researchgate.net

Key design strategies include:

Tuning Absorption Properties: Introducing substituents can shift the absorption spectrum of the photoinitiator, allowing for better overlap with the emission spectrum of the light source (e.g., UV lamps or LEDs). researchgate.netresearchgate.net

Enhancing Intersystem Crossing (ISC): The efficiency of the transition from the singlet to the reactive triplet state is crucial. The introduction of a heavy atom like bromine, as in this compound, is a known strategy to increase the rate of ISC via the "heavy-atom effect," leading to a higher population of triplet-state molecules.

Improving Reactivity: The nature of the substituents also affects the reactivity of the triplet state and the efficiency of hydrogen abstraction. Electron-withdrawing groups, like the cyano group, can modulate the electronic distribution in the excited state, influencing its reactivity.

Monocomponent Systems: A sophisticated design approach involves creating "monocomponent" or "one-component" Type II photoinitiators where the hydrogen-donating moiety (like an amine) is covalently linked to the benzophenone structure. researchgate.netmdpi.com This intramolecular design enhances the efficiency of the hydrogen abstraction process. mdpi.com

The following table summarizes the effects of different substituents on benzophenone photoinitiator properties.

Substituent TypeExample Group(s)Effect on Photoinitiator Properties
Electron-Donating Groups Alkoxy, ArylamineCan cause a red-shift in absorption (bathochromic shift), enabling use with longer wavelength light (e.g., visible light LEDs). mdpi.comresearchgate.net
Heavy Atoms Bromine, ChlorineEnhances the rate of intersystem crossing (ISC) to the reactive triplet state.
Electron-Withdrawing Groups Cyano, SulfonylModifies the electronic properties and reactivity of the excited state. researchgate.net
Bulky/Long-Chain Groups Dodecyl, HexadecoxylCan improve compatibility with nonpolar polymer resins and reduce volatility and migration. researchgate.net

Spatially-Resolved Polymerization Techniques using Benzophenone Derivatives

Benzophenone derivatives are valuable tools for spatially-resolved polymerization, a technique that enables the fabrication of complex 3D microstructures. nih.govchemrxiv.orgchemrxiv.org This is often achieved by localizing the photoinitiator, thereby confining the polymerization reaction to a specific area. nih.govchemrxiv.orgchemrxiv.org One method involves using supramolecular materials, such as self-assembling, benzophenone-functionalized dipeptides, to act as templates. chemrxiv.orgchemrxiv.org These structures can form "gel noodles" that spatially lock the initiation sites, allowing polymerization to occur only on the surface of these templates. chemrxiv.org This bottom-up approach offers a simple way to create intricate designs and structures with finely tuned mechanical properties. nih.govchemrxiv.org

For instance, research has shown that polymerizing acrylate (B77674) monomers around these self-assembled photoinitiator templates can increase the material's Young's modulus by up to two orders of magnitude. nih.govchemrxiv.orgchemrxiv.org This technique allows for the fabrication of robust microstructures, including hollow-core designs, by washing away the template after polymerization. chemrxiv.orgacs.org This contrasts with traditional top-down methods like photomasking, which are generally limited to producing polymeric films. nih.govchemrxiv.orgchemrxiv.org

Supramolecular Assembly and Advanced Materials Design

The unique chemical structure of this compound, featuring distinct functional groups, makes it a candidate for use in supramolecular chemistry and the bottom-up design of advanced functional materials.

Incorporation into Covalent Organic Frameworks (COFs) via Dynamic Covalent Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong, reversible covalent bonds. scilit.comresearchgate.net Their high surface area, permanent porosity, and tunable functionality make them promising for various applications. researchgate.netnih.gov

Benzophenone-based units can be incorporated into COF structures to impart photoactive properties. scilit.com For example, benzophenone-rich polymers and COFs have been designed to enhance photosensitization, accelerating charge carrier separation and intersystem crossing. scilit.com Such materials have demonstrated efficient photocatalytic activation of molecular oxygen for selective oxidation reactions. scilit.com While the direct incorporation of this compound into a COF is not explicitly detailed in the available literature, its structure is amenable to such applications. The bromo and cyano functionalities could be used as synthetic handles for further modification or to influence the framework's properties. COFs containing benzophenone derivatives have also been developed as nanofilms for sensitive analytical applications, such as detecting other benzophenones in various products. researchgate.netnih.gov

Self-Assembly of Functionalized Benzophenones for Templated Materials

The self-assembly of molecules into ordered nanostructures is a powerful strategy for creating templated materials. nih.govchemrxiv.org Functionalized benzophenones can be designed to self-assemble through non-covalent interactions, forming structures like micelles, fibrils, or gels. chemrxiv.orgresearchgate.net For example, conjugating benzophenone with a dipeptide (diphenylalanine) has been shown to yield a molecule that self-assembles into nanostructured fibrils, which then act as a photocatalyst. researchgate.net

These self-assembled structures can serve as templates to direct the formation of other materials. nih.govchemrxiv.orgchemrxiv.org As discussed in section 6.1.3, benzophenone-functionalized molecules can form supramolecular gels that template the polymerization of a surrounding monomer matrix. chemrxiv.orgacs.org The distinct polarity and potential for specific interactions offered by the cyano and bromo groups on this compound could be exploited to guide its self-assembly into unique supramolecular architectures, providing a pathway to novel templated materials with tailored properties.

: Surface Functionalization Strategies and Hybrid Materials

The unique photochemical reactivity of the benzophenone group, combined with the specific electronic and structural contributions of the bromo and cyano substituents in this compound, makes it a valuable component in the design of advanced materials. Its applications extend to modifying surfaces and creating novel polymeric and hybrid materials with tailored properties.

Photo-Crosslinkable Benzophenone Moieties for Substrate-Independent Coatings

The ability of benzophenone moieties to form covalent bonds with a wide range of substrates upon UV irradiation is a cornerstone of modern surface functionalization technology. This photo-crosslinking capability allows for the creation of coatings that are not dependent on the specific chemistry of the underlying material, offering a versatile platform for surface engineering.

A key strategy involves the synthesis of polymers containing benzophenone (BP) groups, which act as a "bioglue". nih.gov These polymers can be applied to various surfaces, and upon activation with UV light, they can chemically bond with a second layer of functional molecules, such as peptides or proteins. nih.gov This method provides a robust, substrate-independent approach to surface modification. nih.gov The process can be adapted based on the solubility of the target molecules; a two-step method is used for water-soluble molecules, while a mixing method is suitable for those soluble in organic solvents. nih.gov

The core principle is the creation of a "glue polymer" that adheres to diverse substrates and presents reactive benzophenone groups to anchor desired functional molecules. nih.gov This technique has been successfully demonstrated on materials that are typically challenging to functionalize. nih.gov

Table 1: Substrates Modified Using Benzophenone-Containing "Glue Polymer"

Substrate Material Application Area Reference
Glass Biomedical, Cell Culture nih.gov
Polystyrene (PS) Biomedical, Cell Culture nih.gov

This photo-activated grafting technique offers a significant advantage over other methods like polyphenol-based or plasma-based coatings by providing a simple yet effective way to impart new functionalities to inert surfaces. nih.gov

Integration into Polymeric and Hybrid Materials for Enhanced Properties

The incorporation of specific chemical moieties like this compound into polymer chains is a powerful method for developing materials with enhanced or entirely new properties. Block copolymers (BCPs), which consist of chemically distinct blocks, are a particularly important class of such materials. nih.gov The synthesis of BCPs with precise control over molecular weight and architecture is often achieved through advanced polymerization techniques. nih.gov

Several synthetic strategies are employed to create these complex macromolecules:

Sequential Polymerization: This is a common method where monomers are added in a specific order. For this to be successful, the initiating end of the growing polymer chain (macroanion) must be reactive enough to initiate the polymerization of the next monomer. nih.gov

Post-Polymerization Coupling: This approach involves synthesizing polymer blocks with reactive end groups separately and then "clicking" them together. The alkyne-azide click reaction is a prominent example of this efficient coupling chemistry. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: The RAFT process allows for the synthesis of polymers with reactive end groups that can then act as macro-RAFT agents for a subsequent polymerization step, leading to block copolymers. nih.gov

The integration of benzophenone units into polymer backbones can influence the material's photochemical and physical properties. For example, benzophenone-containing host materials are used in organic light-emitting diodes (OLEDs). preprints.org The benzophenone core acts as a stable acceptor fragment and a phosphor with high intersystem crossing efficiency, which is crucial for the performance of these devices. preprints.org In other applications, the self-assembly of block copolymers containing moieties like polyisoprene, polystyrene, and polyethylene (B3416737) oxide can be used to direct the synthesis of highly ordered nanostructures, such as mesoporous superconductors. nih.gov

Table 2: Advanced Polymerization Techniques for Functional Materials

Technique Description Key Feature Reference
Sequential Anionic Polymerization Monomers are added sequentially to a living polymer chain. Allows for precise control over block sequence and molecular weight. nih.gov
Atom Transfer Radical Polymerization (ATRP) A controlled radical polymerization using a transition metal catalyst. Can be combined with other polymerization methods like Ring Opening Polymerization (ROP). nih.gov
RAFT Polymerization A versatile method of controlled radical polymerization using a chain transfer agent. Can be performed in a one-pot process to create amphiphilic block copolymers. nih.gov

By integrating moieties like this compound into polymers using these sophisticated synthetic methods, researchers can create a new generation of smart materials for applications ranging from electronics to biotechnology.

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for Highly Substituted Benzophenones

The synthesis of highly substituted benzophenones, particularly those with steric hindrance, remains a significant challenge. thieme-connect.com Traditional methods like Friedel-Crafts acylation often fail or give low yields with deactivated or sterically demanding substrates. Research is now focused on developing more robust and versatile synthetic protocols.

Recent advancements include:

Transition-Metal-Free Synthesis: A novel, transition-metal-free method has been developed for synthesizing 2-hydroxybenzophenones. This process involves the skeletal clipping of 3-benzofuranones through annulation and ring clipping under mild conditions. rsc.org

Rhodium-Catalyzed C-H Arylation: A general protocol using rhodium catalysis has been established for the directed arylation of aromatic aldehydic C-H bonds with various aryl halides. This method allows for the construction of both electron-rich and electron-deficient hydroxybenzophenones with high chemoselectivity. researchgate.net

Anionic Homo-Fries Rearrangement: To access sterically congested tetra-ortho-substituted benzophenones, strategies involving an anionic homo-Fries rearrangement have been successfully employed to create the highly substituted benzophenone (B1666685) core. researchgate.net

Aryl Anion Addition: Efficient syntheses of highly substituted benzophenones, such as graphisin A, have been achieved using aryl anion addition to substituted benzaldehydes as a key step. nih.gov

The development of these and other new synthetic strategies is crucial for accessing complex benzophenone derivatives, including analogs of 3-Bromo-4'-cyanobenzophenone, which are essential for various applications. The synthesis of natural products with tetra-ortho-substituted benzophenone structures, for example, has proven to be surprisingly difficult due to the steric interactions of functional groups near the ketone bridge, highlighting the need for innovative synthetic solutions. thieme-connect.com

Exploration of Unexpected Reactivity and Catalytic Transformations

The functional groups on this compound—the carbonyl, bromo, and cyano moieties—provide multiple sites for chemical transformations. Future research will likely uncover unexpected reactivity and new catalytic applications for this and related compounds.

Asymmetric Hydrogenation: The asymmetric hydrogenation of benzophenones is a challenging area, especially when the two aryl groups are electronically similar. Recent work has shown that copper-catalyzed asymmetric hydrogenation of ortho-bromine substituted benzophenones can proceed with excellent results. nih.gov The bromine atom not only activates the substrate but also serves as a handle for further derivatization. This suggests that the bromine in this compound could be exploited for stereoselective reductions.

Cascade Reactions: The reactivity of substituted benzophenones can lead to complex molecular architectures through cascade reactions. For instance, 2-cyanobenzophenones are precursors for diverse 3,3-disubstituted isoindolinones. mdpi.com Similarly, the interplay between the bromo and cyano groups in this compound could be harnessed in novel one-pot, multi-component reactions.

Photocatalysis: Benzophenone and its derivatives are well-known photocatalysts and photoinitiators. beilstein-journals.org While aromatic ketones are widely used, the corresponding aldehydes are less common. Research into aldehydes as photocatalysts has sometimes revealed that substituted benzophenones, formed in situ, may act as the true catalytic species. beilstein-journals.org The specific electronic properties of this compound could make it a candidate for specialized photocatalytic applications.

Intramolecular Rearrangements: Studies on related halogenated systems have revealed unexpected intramolecular rearrangements. For example, the differential reactivity of a C4-bromopyrazolyl compound compared to its iodo-analog was rationalized by an unusual intramolecular electrocyclic rearrangement, a non-intuitive reaction pathway. chemrxiv.org This precedent suggests that this compound might undergo unforeseen skeletal rearrangements under specific conditions, opening new avenues for synthetic chemistry.

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and photophysical properties of this compound is essential for predicting its behavior and designing new applications. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.

Density Functional Theory (DFT): DFT calculations are widely used to study the structural and electronic properties of benzophenone derivatives. nih.govacs.org These studies can accurately predict geometries, HOMO-LUMO energy gaps, and UV absorption properties. nih.govresearchgate.net For instance, DFT has been used to establish a linear relationship between the calculated LUMO energies of substituted benzophenones and their experimentally measured reduction potentials. researchgate.net Such computational models can predict the reactivity of new derivatives like this compound.

Time-Dependent DFT (TD-DFT): TD-DFT is a powerful tool for understanding electronic transitions. scialert.netresearchgate.net Studies have shown that for benzophenone derivatives, the main electronic transitions in the UV range are of π → π* character. nih.govresearchgate.net The position and nature of substituents significantly influence the absorption wavelengths; para-substitution often leads to absorption in the UVB range, while ortho-substitution can shift it to the UVA region. nih.gov

Advanced Mass Spectrometry: Techniques like chemical ionization mass spectrometry (CI-MS), when integrated with DFT, can provide detailed insights into the physical and chemical properties of benzophenone derivatives, which is crucial for their analysis and quantification. nih.gov

Derivative Spectrophotometry: For analytical purposes, derivative spectrophotometry offers a simple and rapid method for the detection and determination of trace amounts of benzophenone impurities in various matrices. nih.gov This can be vital for quality control in applications where high purity is required.

The table below summarizes key computational parameters often determined for benzophenone derivatives, which would be valuable to establish for this compound.

Computational MethodParameterSignificance
DFT (B3LYP) Optimized GeometryPredicts bond lengths, bond angles, and dihedral angles. acs.org
DFT HOMO/LUMO EnergiesDetermines the electronic band gap, influencing reactivity and electronic properties. researchgate.net
TD-DFT UV Absorption Maxima (λmax)Predicts the wavelengths of maximum light absorption, crucial for photochemistry and materials science. researchgate.net
DFT Fukui Function (f+)Identifies the most electrophilic sites in a molecule, predicting reactivity in reactions like asymmetric hydrogenation. nih.gov

Tailoring Electronic and Steric Properties for Tuned Material Applications

The strategic functionalization of the benzophenone core allows for the fine-tuning of its electronic and steric properties, making derivatives like this compound attractive candidates for advanced materials.

Organic Light-Emitting Diodes (OLEDs): The benzophenone framework, being electron-deficient and having a highly twisted geometry, is an excellent building block for OLED materials. mdpi.com It can serve as a core for developing thermally activated delayed fluorescent (TADF) emitters. By adding various donor units, the HOMO/LUMO levels and triplet state energies can be precisely controlled. The bromo and cyano groups on this compound offer handles to attach such donor groups, potentially leading to new host or emitter materials with high quantum efficiencies. mdpi.com

Photostabilizers and UV Absorbers: Benzophenone derivatives are widely used as UV filters and photostabilizers in polymers. nih.gov The electronic properties imparted by substituents determine the UV absorption range. Electron-withdrawing groups like chloro, fluoro, and cyano can lower the HOMO-LUMO gap, increasing reactivity and polarizability, which can be tailored for specific photo-initiation or UV-protection applications.

Molecular Rotors and Sensors: The development of smart-responsive materials whose phosphorescence responds to external stimuli is a growing field. Molecular rotors based on brominated aromatic units have been designed that exhibit photo-thermo-induced room-temperature phosphorescence, driven by solid-state molecular motion. researchgate.net The rigid structure of this compound could serve as a core for such stimuli-responsive systems.

Liquid Crystals and Optical Materials: The precursor 3′-Bromo-4′-fluoroacetophenone is used to synthesize chalcones, which are themselves utilized in liquid crystals and nonlinear optical materials. ossila.com This highlights a potential application pathway for benzophenone analogs, where the tailored dipole moment and polarizability of molecules like this compound could be advantageous.

The table below illustrates how different substituents on a benzophenone core can influence key properties relevant to material applications.

Substituent TypeEffect on PropertyPotential ApplicationReference
Electron-Donating Groups (e.g., -NR2) Raises HOMO level, can induce charge transferOLED Emitters (TADF) mdpi.com
Electron-Withdrawing Groups (e.g., -CN, -Br) Lowers LUMO level, increases electron affinityOLED Hosts, Photostabilizers researchgate.net
Bulky Groups Reduces intermolecular interactions and self-quenchingAmorphous OLED Materials mdpi.com
Halogens (e.g., -Br) Promotes intersystem crossing (heavy-atom effect)Phosphorescent Materials researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-4'-cyanobenzophenone?

  • Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example, a brominated benzoyl chloride intermediate may react with a cyanophenyl-substituted aromatic compound under Lewis acid catalysis (e.g., AlCl₃) . Alternatively, Suzuki-Miyaura coupling between a bromophenyl boronic acid and a cyanophenyl halide precursor (e.g., 4-cyanophenyl iodide) using palladium catalysts (e.g., Pd(PPh₃)₄) can achieve selective coupling . Purity optimization often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bromine atom induces distinct deshielding in adjacent protons, while the cyano group (C≡N) appears as a sharp singlet in ¹³C NMR (~110-120 ppm) .
  • IR Spectroscopy : The carbonyl (C=O) stretch appears near 1660–1680 cm⁻¹, and the cyano group (C≡N) shows a peak at ~2220–2240 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ for C₁₄H₈BrNO₂, expected m/z ~318.97) .

Q. How should researchers handle waste containing brominated intermediates during synthesis?

  • Methodological Answer : Brominated by-products must be segregated into halogenated waste containers and processed by licensed hazardous waste facilities. Neutralization with sodium bicarbonate before disposal is recommended to avoid acidic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) may stabilize intermediates better than THF.
  • Temperature Control : Reactions at 80–100°C often improve kinetics without promoting side reactions. Monitor progress via TLC (silica gel, UV visualization).

Q. What strategies resolve contradictions in regioselectivity data for electrophilic substitution on this compound?

  • Methodological Answer : Conflicting regioselectivity (e.g., bromine vs. cyano directing effects) can be analyzed using DFT computational modeling to predict electron density maps. Experimentally, deuterium labeling or competitive kinetic studies under varying temperatures/acid strengths can clarify dominant directing groups .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The cyano group is a strong electron-withdrawing meta-director, while bromine acts as an ortho/para-director. Steric hindrance from the benzophenone backbone may favor substitution at less hindered positions. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What analytical methods detect trace by-products (e.g., dehalogenated species) in synthesized this compound?

  • Methodological Answer :
  • HPLC-MS : A C18 reverse-phase column with acetonitrile/water gradients can separate brominated (retention time ~12–14 min) and dehalogenated products.
  • X-ray Crystallography : Resolve ambiguous structures when NMR data overlap .

Physical and Safety Data

  • Molecular Formula : C₁₄H₈BrNO₂
  • Molecular Weight : ~318.1 g/mol
  • Melting Point : Similar bromo-cyanobenzophenone derivatives melt at 92–96°C .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

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